2-Pteridinol,3,4-dihydro-(7ci,8ci)
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Overview
Description
Alilusem potassium: is a small molecule drug developed by Mochida Pharmaceutical Co., Ltd. It is primarily known for its diuretic properties, which make it effective in treating conditions such as edema. The molecular formula of Alilusem potassium is C17H15ClKN2O5S .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Alilusem potassium involves several steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, sulfonation, and potassium salt formation .
Industrial Production Methods: : Industrial production of Alilusem potassium likely involves large-scale organic synthesis techniques, including batch and continuous flow processes. The production methods are designed to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: : Alilusem potassium undergoes various chemical reactions, including:
Oxidation: Alilusem potassium can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert Alilusem potassium to its corresponding reduced forms.
Substitution: Alilusem potassium can undergo nucleophilic substitution reactions, where the chloride or sulfonate groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions
Major Products: : The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Alilusem potassium .
Scientific Research Applications
Alilusem potassium has several scientific research applications, including:
Chemistry: Used as a model compound in studying diuretic mechanisms and ion channel inhibition.
Biology: Investigated for its effects on cellular ion transport and its potential role in regulating cellular volume.
Medicine: Explored for its therapeutic potential in treating conditions like edema and hypertension.
Industry: Utilized in the development of new diuretic drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Alilusem potassium exerts its effects by inhibiting chloride channels in the renal tubules, leading to increased excretion of sodium and chloride ions. This results in increased urine output and reduced fluid retention. The molecular targets include chloride channels and organic anion transporting polypeptides (OATP), which play a role in the uptake and excretion of the compound .
Comparison with Similar Compounds
Similar Compounds
Furosemide: Another diuretic that inhibits sodium-potassium-chloride cotransporters in the renal tubules.
Hydrochlorothiazide: A diuretic that inhibits sodium-chloride symporters in the distal convoluted tubules.
Bumetanide: Similar to Furosemide, it inhibits sodium-potassium-chloride cotransporters but is more potent
Uniqueness: : Alilusem potassium is unique due to its specific inhibition of chloride channels and its potential for fewer side effects compared to other diuretics. Its distinct molecular structure and mechanism of action make it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
16878-89-0 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3,4-dihydro-1H-pteridin-2-one |
InChI |
InChI=1S/C6H6N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-2H,3H2,(H2,8,9,10,11) |
InChI Key |
WEVWMDXKENHVCZ-UHFFFAOYSA-N |
SMILES |
C1C2=NC=CN=C2NC(=O)N1 |
Canonical SMILES |
C1C2=NC=CN=C2NC(=O)N1 |
Synonyms |
2-Pteridinol, 3,4-dihydro- (7CI,8CI) |
Origin of Product |
United States |
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